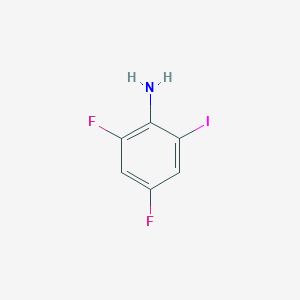

2,4-Difluoro-6-iodoaniline

描述

Significance of Polyhalogenated Anilines in Contemporary Organic Synthesis

Polyhalogenated anilines are a class of compounds characterized by an aniline (B41778) core substituted with multiple halogen atoms. Their importance in modern organic synthesis stems from the distinct reactivity imparted by the number, type, and position of the halogen substituents. vanderbilt.eduwikipedia.org These molecules serve as highly versatile building blocks, providing multiple reaction sites for the strategic and modular construction of complex organic molecules. vanderbilt.eduacs.org

The presence of different halogens (e.g., fluorine, bromine, iodine) on the same aniline ring allows for selective chemical transformations. vanderbilt.edu For instance, iodine and bromine atoms are particularly susceptible to metal-mediated cross-coupling reactions, while fluorine atoms can be displaced by nucleophiles or can be used to fine-tune the electronic properties of the molecule. vanderbilt.eduossila.com This differential reactivity offers a high degree of control in the functionalization process, enabling chemists to build up molecular complexity in a stepwise and predictable manner. vanderbilt.edu

Polyhalogenated anilines are valuable precursors for a wide range of functionalized products, including polyfunctionalized biphenyls, pharmacological compounds, and bioactive heterocycles. vanderbilt.eduresearchgate.netacs.org Their use can be advantageous over traditional transition-metal-catalyzed methods, which may struggle to produce similarly complex polyhalogenated derivatives. acs.org The amino group adds another layer of versatility, as it can be diazotized, acylated, or alkylated, further expanding the synthetic possibilities. vanderbilt.eduguidechem.com

Research Context of 2,4-Difluoro-6-iodoaniline as a Multifunctional Building Block

This compound (CAS No: 582319-15-1) perfectly embodies the concept of a multifunctional building block in organic synthesis. bldpharm.combldpharm.com Its structure is strategically decorated with three distinct functional handles: an amino group, two fluorine atoms, and an iodine atom. Each of these sites offers a different pathway for chemical modification, making the molecule a valuable starting material for creating diverse and complex target compounds.

The iodine atom is a key feature, often utilized in cross-coupling reactions like the Sonogashira or Suzuki couplings to form new carbon-carbon bonds. The fluorine atoms influence the molecule's electronic properties and can participate in nucleophilic aromatic substitution reactions under specific conditions. cymitquimica.com The amino group provides a site for a host of transformations, including diazotization followed by substitution, or various amination and acylation reactions. guidechem.com

The utility of this compound as a precursor is documented in the synthesis of complex heterocyclic systems. Research has shown its application in reaction cascades to produce pyrrolo[1,2-a]quinolines and as a key intermediate in the synthesis of benzoazaheterocycles. lookchem.com These applications underscore the compound's role as a versatile platform for generating molecular diversity in areas like medicinal chemistry and materials science.

Structure

3D Structure

属性

IUPAC Name |

2,4-difluoro-6-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXQDOGSRPHRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650472 | |

| Record name | 2,4-Difluoro-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582319-15-1 | |

| Record name | 2,4-Difluoro-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Difluoro 6 Iodoaniline and Its Derivatives

Halogenation Strategies for Aniline (B41778) Precursors

Halogenation of pre-existing aniline scaffolds is a direct approach to introduce the required iodo and fluoro substituents onto the aromatic ring. The success of these strategies hinges on controlling the regioselectivity of the halogenation reactions, which is governed by the directing effects of the amine group and any existing halogen substituents.

Directed Halogenation Approaches

The substitution pattern of 2,4-difluoro-6-iodoaniline is a direct consequence of the powerful directing effects of the functional groups on the aniline ring during electrophilic aromatic substitution. The amino group (-NH2) is a potent activating group and a strong ortho-, para-director. slideshare.netlibretexts.org The fluorine atoms are also ortho-, para-directing, but are considered deactivating groups. libretexts.orgmasterorganicchemistry.com

In a precursor like 2,4-difluoroaniline (B146603), the directing effects of the substituents converge to favor substitution at the C6 position.

The amino group at C1 strongly activates the ortho (C2, C6) and para (C4) positions.

The fluorine atom at C2 directs incoming electrophiles to its ortho (C1, C3) and para (C5) positions.

The fluorine atom at C4 directs to its ortho (C3, C5) and para (C2) positions.

The C4 position is already substituted. The C2 position is also substituted and sterically hindered. The most electronically activated and accessible position for an incoming electrophile is the C6 position, which is ortho to the strongly activating amino group. This inherent electronic preference makes directed halogenation, particularly iodination, a highly regioselective method for synthesizing compounds like this compound from a 2,4-difluoroaniline precursor.

Stepwise Halogenation Sequences

A logical approach to synthesizing polysubstituted anilines is through the sequential introduction of halogens. This method allows for a controlled buildup of the desired substitution pattern by leveraging the directing effects of the substituents added in each step. For instance, a synthetic sequence could start with a simpler aniline derivative, followed by sequential fluorination and iodination steps, or vice-versa.

Research into the synthesis of related trihaloanilines demonstrates the viability of this approach. For example, the synthesis of 2,6-dibromo-3,5-difluoro-4-iodoaniline (B14003706) was achieved through a stepwise sequence starting from 3,5-difluoroaniline (B1215098). vanderbilt.edu

Iodination: 3,5-difluoroaniline was first iodinated to yield 3,5-difluoro-4-iodoaniline (B74690). The amino group directs the iodine to the para position. vanderbilt.edu

Bromination: The resulting 3,5-difluoro-4-iodoaniline was then subjected to bromination using N-bromosuccinimide (NBS), which introduced bromine atoms at the two ortho positions relative to the amino group, yielding the final pentahaloaniline. vanderbilt.edu

This principle of a stepwise halogenation sequence, where the position of each incoming halogen is controlled by the existing functional groups, is directly applicable to the synthesis of this compound, although the specific precursors and order of halogenation would differ.

Regioselective Iodination Procedures

The most direct and efficient synthesis of this compound involves the regioselective iodination of commercially available 2,4-difluoroaniline. The strong directing effect of the amino group to its ortho-position (C6) allows for a highly specific reaction.

A well-documented procedure utilizes a combination of iodine and an oxidizing agent, such as iodic acid, in a suitable solvent system. This method provides the target compound in excellent yield.

| Starting Material | Reagents | Solvent | Conditions | Yield |

| 2,4-difluoroaniline | Iodine, Iodic Acid | 1,4-Dioxane (B91453), Water | Reflux, 3h | 95% |

This reaction is an example of electrophilic aromatic substitution, where an electrophilic iodine species is generated in situ. Various reagents can be employed for the iodination of anilines, including N-iodosuccinimide (NIS), iodine monochloride (ICl), and systems involving iodine with silver salts (e.g., Ag₂SO₄). nih.gov The choice of reagent can influence reaction conditions and yields, but the inherent electronic properties of the 2,4-difluoroaniline substrate strongly favor the desired regioselectivity.

Precursor Synthesis and Functional Group Interconversions

An alternative to direct halogenation of aniline is to construct a benzene (B151609) ring with the desired fluoro and iodo substituents first, and then introduce the amino group. This often involves the reduction of a nitro group, a common and efficient method for aniline synthesis.

Amination Routes to Fluoroiodobenzene Intermediates

This synthetic route involves the preparation of a nitrobenzene (B124822) precursor that already contains the required halogen pattern, followed by the chemical reduction of the nitro group to an amine. A key intermediate for this process is 1,3-difluoro-5-iodo-2-nitrobenzene (B596221) . bldpharm.com

The general two-step process is:

Nitration: A suitable fluoroiodobenzene precursor, such as 1,3-difluoro-5-iodobenzene, is nitrated to introduce a nitro group at the C2 position. The position of nitration is directed by the existing fluorine and iodine substituents.

Reduction: The resulting 1,3-difluoro-5-iodo-2-nitrobenzene is then reduced to the target aniline. This reduction is a standard transformation in organic synthesis and can be achieved using various reducing agents.

Commonly used methods for the reduction of nitroarenes to anilines are catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction using metals in acidic media (e.g., tin(II) chloride in hydrochloric acid). chemrxiv.org

| Precursor | Reagent | Product |

| 1,3-Difluoro-5-iodo-2-nitrobenzene | SnCl₂, HCl | This compound |

| 1,3-Difluoro-5-iodo-2-nitrobenzene | H₂, Pd/C | This compound |

The commercial availability of the 1,3-difluoro-5-iodo-2-nitrobenzene precursor makes this a viable and important synthetic pathway.

Derivatization of Difluoroaniline Scaffolds

The derivatization of readily available difluoroaniline isomers represents one of the most practical strategies for the synthesis of this compound. This approach uses 2,4-difluoroaniline as the starting scaffold, which is then functionalized with an iodine atom.

As detailed in section 2.1.3, the direct iodination of 2,4-difluoroaniline is a high-yield reaction that places the iodine atom specifically at the C6 position. This transformation is a prime example of derivatizing a simple difluoroaniline scaffold to produce a more complex, trisubstituted product. The reaction's efficiency and high regioselectivity are due to the strong activating and ortho-directing nature of the amino group, which overrides the weaker effects of the fluorine atoms and directs the iodination to the vacant ortho position. This makes the direct iodination of 2,4-difluoroaniline a preferred method for both laboratory-scale and potential industrial production.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters such as the choice of catalyst, solvent, temperature, and pressure.

While direct iodination of 2,4-difluoroaniline can be achieved, the use of catalysts is crucial for enhancing the reaction rate and, more importantly, controlling the regioselectivity of the halogenation. The amino group in aniline is a potent activating group and directs electrophiles to the ortho and para positions. In the case of 2,4-difluoroaniline, the para position is already occupied by a fluorine atom, thus favoring ortho-iodination. However, the presence of two activating fluorine atoms can lead to a mixture of products.

Catalysts in electrophilic aromatic halogenation generally function by activating the halogenating agent, making it a more potent electrophile. Lewis acids are common catalysts in halogenation reactions. For the iodination of anilines, various catalytic systems have been explored, often aiming to achieve high ortho-selectivity. While specific catalytic data for the synthesis of this compound is limited in publicly available literature, general principles suggest that catalysts can influence the steric and electronic environment of the reaction, thereby favoring substitution at a particular position. For instance, bulky catalysts might sterically hinder attack at one ortho position over another, although in the case of 2,4-difluoroaniline, the two ortho positions (C-3 and C-6) are electronically distinct.

The choice of catalyst can also influence the nature of the active iodinating species. For example, the combination of an iodine source with an oxidizing agent can generate a more electrophilic iodine species in situ. A reported synthesis of this compound from 2,4-difluorophenylamine utilizes a combination of iodine and iodic acid, which serves as an in-situ generator of a potent iodinating agent.

Table 1: Comparison of Potential Catalytic Systems for Ortho-Iodination of Anilines

| Catalyst System | Potential Advantages | Potential Disadvantages |

| Lewis Acids (e.g., AlCl₃, FeCl₃) | Strong activation of halogens. | Can be harsh, leading to side reactions; may complex with the amino group, deactivating the ring. |

| Iodine/Oxidizing Agent (e.g., HIO₃, H₂O₂) | In-situ generation of a strong electrophile. | Can lead to over-iodination if not carefully controlled. |

| Transition Metal Catalysts | Potential for high selectivity through ligand design. | May require specific reaction conditions and can be costly. |

For the iodination of anilines, a range of solvents has been investigated. Polar aprotic solvents like acetonitrile (B52724) can promote the reaction by stabilizing charged intermediates. A reported synthesis of this compound employs a mixture of 1,4-dioxane and water. This mixed solvent system likely provides a good balance of solubility for both the organic substrate and the inorganic iodinating reagents. The presence of water can also play a role in the reaction mechanism, potentially by participating in the proton transfer steps.

The polarity of the solvent can influence the regioselectivity of the reaction. In some cases, less polar solvents have been shown to favor ortho-halogenation. This is sometimes attributed to the formation of a less solvated and therefore more sterically demanding electrophile-catalyst complex.

Table 2: Influence of Solvent on a Representative Iodination Reaction

| Solvent | Dielectric Constant (approx.) | Typical Observations in Aromatic Iodination |

| Dichloromethane | 9.1 | Commonly used, good solubility for many organic compounds. |

| Acetonitrile | 37.5 | Can accelerate reactions involving charged intermediates. |

| 1,4-Dioxane | 2.2 | A less polar ether, often used in mixed solvent systems. |

| Water | 80.1 | Can be used for certain "green" chemistry protocols and with water-soluble reagents. |

Temperature is a critical parameter in controlling the rate and selectivity of chemical reactions. In the synthesis of halogenated anilines, careful temperature control is necessary to prevent side reactions, such as over-halogenation or decomposition of the starting material or product. The reported synthesis of this compound is carried out under reflux conditions, indicating that elevated temperatures are required to achieve a reasonable reaction rate. However, excessively high temperatures could lead to a decrease in selectivity.

Pressure is another parameter that can be manipulated to influence reaction outcomes, particularly for reactions involving gaseous reagents or intermediates. While high-pressure conditions are not commonly reported for the iodination of anilines, they can be employed in related processes such as the hydrogenation of nitroaromatics to produce anilines. For the synthesis of this compound from 2,4-difluoroaniline, the reaction is typically carried out at atmospheric pressure.

Novel Synthetic Routes and Mechanistic Investigations

The development of more efficient, selective, and environmentally benign synthetic methods is an ongoing area of research in organic chemistry. This includes the exploration of unconventional synthetic approaches and detailed mechanistic studies to better understand and control reaction pathways.

While traditional batch synthesis is commonly employed for the preparation of this compound, unconventional methods such as microwave-assisted synthesis and flow chemistry offer potential advantages.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates by efficiently heating the reaction mixture. This can lead to shorter reaction times and potentially improved yields and selectivities. For the iodination of aromatic amines, microwave-assisted methods have been shown to be effective. The application of this technology to the synthesis of this compound could offer a more rapid and efficient route to this compound.

Flow Chemistry: Continuous flow synthesis involves pumping reactants through a reactor where the reaction takes place. This technique offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated process optimization and scale-up. The synthesis of halogenated anilines could potentially be adapted to a flow process, allowing for better control over reaction parameters and potentially leading to higher yields and purities.

A thorough understanding of the reaction mechanism is essential for the rational design of improved synthetic methods. The iodination of 2,4-difluoroaniline to form this compound is an example of an electrophilic aromatic substitution reaction. The generally accepted mechanism involves the attack of an electrophilic iodine species on the electron-rich aniline ring to form a sigma complex (also known as an arenium ion), followed by the loss of a proton to restore aromaticity.

Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the reaction mechanism, including the structures of intermediates and transition states, and the energetics of different reaction pathways. Such studies on the halogenation of substituted anilines can help to explain the observed regioselectivity. For 2,4-difluoroaniline, DFT studies could be used to compare the activation energies for iodination at the C-3 and C-6 positions, providing a theoretical basis for the observed preference for C-6 iodination.

Kinetic Studies: Experimental kinetic studies can provide quantitative data on the reaction rates and the influence of various parameters, such as reactant concentrations, temperature, and catalyst loading. Such studies on the iodination of anilines can help to elucidate the rate-determining step of the reaction and provide further evidence for the proposed mechanism.

Chemical Reactivity and Transformative Chemistry of 2,4 Difluoro 6 Iodoaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a foundational reaction class in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.orgsydney.edu.au The reactivity of the aromatic ring is heavily influenced by the electronic properties of its substituents. Activating groups donate electron density, stabilizing the cationic intermediate and favoring substitution at the ortho and para positions, while deactivating groups withdraw electron density. wikipedia.org

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base, creating a highly nucleophilic aryllithium intermediate that can react with various electrophiles. wikipedia.orgbaranlab.org The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, facilitating the deprotonation at the adjacent position. organic-chemistry.orgbaranlab.org

In the context of 2,4-difluoro-6-iodoaniline, the amino group (-NH₂) can act as a DMG. However, the acidic protons of the amine itself can interfere with the desired ring deprotonation. This is often overcome by using a protecting group on the amine or by employing a stoichiometric amount of the organolithium reagent to deprotonate both the amine and the aromatic ring. The fluorine and iodine substituents also influence the site of metalation. The high acidity of the proton at the C5 position, situated between two fluorine atoms and ortho to the iodine, makes it a potential site for metalation. The regioselectivity of this process allows for the introduction of a wide range of functional groups at a specific position, which would be difficult to achieve through classical electrophilic aromatic substitution.

Table 1: Examples of Directed Ortho-Metalation

| Directing Group | Base | Electrophile | Product | Reference |

|---|---|---|---|---|

| -OCH₃ | n-BuLi | CO₂ | 2-Methoxybenzoic acid | wikipedia.org |

| -CON(i-Pr)₂ | s-BuLi/TMEDA | (CH₃)₃SiCl | N,N-Diisopropyl-2-(trimethylsilyl)benzamide | organic-chemistry.org |

Influence of Fluorine and Iodine on Aromatic Reactivity

The fluorine and iodine atoms on the aniline (B41778) ring have a significant impact on its reactivity towards electrophiles.

Iodine: Iodine is less electronegative than fluorine and its inductive effect is weaker. Like other halogens, it also possesses a resonance effect that directs incoming electrophiles to the ortho and para positions. However, the large size of the iodine atom can cause steric hindrance, potentially disfavoring substitution at the adjacent C5 position. Direct iodination of aromatic rings is often a reversible process and may require an oxidizing agent to proceed efficiently. libretexts.orgyoutube.com

The combined effect of the two fluorine atoms and the iodine atom, along with the activating amino group, makes the prediction of the exact site of electrophilic attack complex. The amino group is a strong activating and ortho, para-directing group. wikipedia.org However, the C2 and C6 positions are already substituted. This leaves the C3, and C5 positions as potential sites for substitution. The strong deactivating effect of the fluorine atoms at C2 and C4 would disfavor substitution at the adjacent C3 and C5 positions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.comyoutube.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org

Displacement of Halogen Atoms by Nucleophiles

In this compound, all three halogen atoms are potential leaving groups for nucleophilic aromatic substitution. The rate of displacement generally follows the order F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in SN1 and SN2 reactions. youtube.com This is because the rate-determining step in SNAr is the initial attack of the nucleophile on the carbon atom bearing the halogen. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. youtube.comyoutube.com

The presence of the electron-donating amino group would generally deactivate the ring towards nucleophilic attack. However, the cumulative electron-withdrawing effect of the three halogen atoms can still render the ring susceptible to SNAr reactions under certain conditions, particularly with strong nucleophiles.

Chemoselective Reactivity of Halogen Substituents

The different reactivities of the halogen substituents in this compound allow for potential chemoselective transformations. The fluorine atom at the C2 or C4 position is the most likely to be displaced by a nucleophile due to the strong electron-withdrawing nature of fluorine. The iodine atom at the C6 position is a better leaving group in the context of bond strength but the carbon it is attached to is less electrophilic. This differential reactivity can be exploited to selectively replace one halogen over the others by carefully choosing the reaction conditions and the nucleophile. For instance, a softer nucleophile might preferentially displace the iodine, while a harder nucleophile might favor the displacement of fluorine.

Metal-Mediated Cross-Coupling Reactions

Metal-mediated cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Aryl halides are common substrates in these reactions. The reactivity of the C-X bond in these reactions generally follows the order C-I > C-Br > C-Cl > C-F.

Given this reactivity trend, the iodine atom at the C6 position of this compound is the most reactive site for cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.orgwikipedia.orgnih.gov This allows for the selective functionalization of the C6 position while leaving the two fluorine atoms intact.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide. nih.gov this compound can be coupled with various boronic acids or esters to introduce new aryl or alkyl groups at the C6 position.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This would allow for the introduction of an alkyne moiety at the C6 position of the aniline ring.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org This would enable the introduction of a new amino group at the C6 position.

Table 2: Examples of Metal-Mediated Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl | nih.gov |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Arylalkyne | wikipedia.orglibretexts.org |

Suzuki–Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. nih.govlibretexts.org For this compound, the highly reactive carbon-iodine bond serves as the primary reaction site for this transformation, allowing for the selective formation of biaryl structures or the introduction of alkyl, alkenyl, or alkynyl groups.

The reaction is particularly valuable as it proceeds on substrates with unprotected amino groups, such as ortho-haloanilines, which are key structural motifs in many pharmacologically active compounds. nih.gov The general catalytic cycle involves three main steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov

Detailed research findings have established a range of effective conditions for this type of coupling. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. nih.govmdpi.com For substrates like this compound, bulky electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of ortho-Iodoanilines This table presents generalized conditions based on reactions with analogous substrates.

| Parameter | Typical Reagents/Conditions | Purpose |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(PPh₃)₄] | Source of active Pd(0) catalyst. |

| Ligand | PPh₃, SPhos, XPhos, CataXCium A | Stabilizes the catalyst and promotes key steps in the catalytic cycle. |

| Boron Reagent | Arylboronic acids, Alkylboronic esters | Provides the organic group to be coupled. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. |

| Solvent | Toluene, Dioxane, THF, often with water | Solubilizes reactants and influences reaction rate. |

| Temperature | Room Temperature to 120 °C | Affects reaction kinetics. |

Palladium-Catalyzed Transformations

Beyond the Suzuki-Miyaura reaction, the C-I bond of this compound is susceptible to a variety of other powerful palladium-catalyzed transformations. These reactions significantly expand its utility as a synthetic building block.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes. wikipedia.orgmdpi.com It is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.org The reaction provides a direct method to introduce an alkynyl moiety at the 6-position of the aniline ring, a valuable transformation for creating rigid scaffolds found in materials science and medicinal chemistry. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com This transformation allows for the vinylation of the this compound core. The reaction typically proceeds with a palladium catalyst and a base, with selectivity for the formation of the trans isomer. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine. wikipedia.orglibretexts.org While this compound already possesses an amino group, this reaction could be employed if the primary amine is first transformed into a different functional group (e.g., via diazotization) or if the substrate were a related dihalo-compound. The reaction is significant for its ability to construct complex diarylamines and related structures. nih.gov

Table 2: Overview of Palladium-Catalyzed Reactions for this compound

| Reaction Name | Coupling Partner | Product Type | Key Reagents |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Arylalkyne | Pd catalyst, Cu(I) co-catalyst, Amine base |

| Heck | Alkene (R-CH=CH₂) | Substituted Alkene | Pd catalyst, Base (e.g., Et₃N, K₂CO₃) |

| Buchwald-Hartwig | Amine (R₂NH) | Arylamine | Pd catalyst, Bulky phosphine ligand, Strong base |

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still highly relevant method for forming carbon-carbon and carbon-heteroatom bonds with aryl halides. organic-chemistry.orgnih.gov These reactions are often complementary to palladium-catalyzed methods. For this compound, the C-I bond is the reactive site for these transformations.

The traditional Ullmann reaction involves the self-coupling of an aryl halide in the presence of copper metal at high temperatures to form a symmetric biaryl. organic-chemistry.org More versatile are the Ullmann-type reactions, which are cross-couplings between an aryl halide and a nucleophile, such as an alcohol, amine, or thiol, catalyzed by a copper(I) salt. nih.gov This allows for the synthesis of diaryl ethers, diarylamines, and diaryl thioethers. The development of ligands, such as diamines and amino acids, has significantly improved the efficiency and lowered the required reaction temperatures for these couplings. sioc-journal.cn

C-C Bond Formation Strategies

The creation of new carbon-carbon bonds at the 6-position of the this compound ring is a primary strategy for its use in synthetic chemistry. The palladium-catalyzed cross-coupling reactions discussed previously are the most prominent and versatile methods to achieve this.

Suzuki-Miyaura Coupling: Couples with boronic acids/esters to form C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. nih.gov

Sonogashira Coupling: Couples with terminal alkynes to form C(sp²)-C(sp) bonds. wikipedia.org

Heck Reaction: Couples with alkenes to form C(sp²)-C(sp²) bonds with vinylation. organic-chemistry.orglibretexts.org

These methods collectively provide a robust toolkit for introducing a wide array of carbon-based substituents, from simple alkyl chains to complex aromatic and heterocyclic systems, onto the difluoroaniline scaffold.

Transformations Involving the Amino Group

The primary amino group (-NH₂) of this compound is a key functional handle that can be protected to prevent unwanted side reactions or can be chemically transformed into other functional groups to enable further diversification.

Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group. An ideal protecting group should be easy to install, stable to the conditions of subsequent reactions, and readily removable under mild conditions without affecting other parts of the molecule.

Common strategies for protecting anilines include conversion to carbamates or amides.

Carbamates: Groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used. The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). The Cbz group is installed with benzyl (B1604629) chloroformate and removed by catalytic hydrogenation, a method that would also likely cause deiodination of the substrate.

Amides: Acetyl (Ac) or pivaloyl (Piv) groups can be installed using the corresponding acid chloride or anhydride. These groups are more robust and typically require harsher conditions (strong acid or base) for removal.

Table 3: Common Protecting Groups for the Amino Functionality

| Protecting Group | Abbreviation | Reagent for Protection | Conditions for Deprotection |

| tert-Butoxycarbonyl | Boc | (Boc)₂O | Acidic (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Cbz-Cl | Catalytic Hydrogenation (H₂/Pd) |

| Acetyl | Ac | Ac₂O or AcCl | Strong Acid or Base |

| Trifluoroacetyl | TFA | TFAA | Mild Base (e.g., K₂CO₃ in MeOH) |

Diazo Reactions and Subsequent Derivatization

The transformation of the primary amino group into a diazonium salt is a powerful method for introducing a wide range of substituents onto the aromatic ring. This two-step sequence begins with diazotization, followed by a substitution reaction where the diazonium group acts as an excellent leaving group (N₂ gas).

Diazotization: The aniline is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), to form the aryl diazonium salt.

Derivatization (Sandmeyer Reaction): The resulting diazonium salt is then treated with a copper(I) salt to introduce a variety of nucleophiles. wikipedia.orgnih.gov For example, treatment with CuCl, CuBr, or CuCN introduces chloro, bromo, or cyano groups, respectively. organic-chemistry.org This allows for the replacement of the original amino group with a range of functionalities, dramatically altering the substitution pattern of the molecule. Other transformations include reaction with potassium iodide to introduce an iodine atom or with water at elevated temperatures to install a hydroxyl group. nih.govorganic-chemistry.org

This sequence provides a synthetic route to poly-halogenated benzene (B151609) derivatives or other functionalized aromatics that may be difficult to access through direct electrophilic aromatic substitution.

Amidation and Alkylation Reactions

The amino group of this compound is a key site for amidation and alkylation reactions, allowing for the introduction of a wide range of functional groups and the synthesis of more complex molecular architectures.

Amidation Reactions:

The conversion of the primary amine in this compound to an amide can be achieved through various standard synthetic methodologies. A common approach involves the reaction with acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct.

A particularly powerful method for forming C-N bonds is the Palladium-catalyzed Buchwald-Hartwig amination. While specific examples with this compound are not readily found in literature, this reaction is broadly applicable to aryl halides and amines. A typical reaction would involve a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results.

| Reactant | Catalyst/Reagent | General Conditions | Expected Product |

|---|---|---|---|

| Acyl Chloride (R-COCl) | Base (e.g., Pyridine (B92270), Triethylamine) | Inert solvent (e.g., DCM, THF), Room temperature | N-(2,4-difluoro-6-iodophenyl)amide |

| Carboxylic Acid (R-COOH) | Coupling agent (e.g., DCC, EDC) | Inert solvent (e.g., DMF, DCM) | N-(2,4-difluoro-6-iodophenyl)amide |

| Amide (R-CONH2) | Pd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., XPhos) | Base (e.g., K2CO3), High temperature | N-(2,4-difluoro-6-iodophenyl)amide |

Alkylation Reactions:

N-alkylation of this compound can be accomplished using various alkylating agents such as alkyl halides or sulfates. These reactions typically proceed via nucleophilic substitution, where the nitrogen atom of the aniline attacks the electrophilic carbon of the alkylating agent. The reaction is often carried out in the presence of a base to deprotonate the aniline, increasing its nucleophilicity.

| Reactant | Reagent | General Conditions | Expected Product |

|---|---|---|---|

| Alkyl Halide (R-X) | Base (e.g., K2CO3, NaH) | Polar aprotic solvent (e.g., DMF, Acetone) | N-alkyl-2,4-difluoro-6-iodoaniline |

| Alcohol (R-OH) | Acid catalyst | High temperature | N-alkyl-2,4-difluoro-6-iodoaniline |

Radical Reactions and Their Synthetic Utility

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for aryl radical intermediates. These radicals can participate in a variety of synthetic transformations, offering powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals from aryl halides. In a typical scenario, a photocatalyst absorbs light and enters an excited state, becoming a potent single-electron transfer agent. This excited photocatalyst can then reduce the aryl iodide, leading to the formation of an aryl radical.

For instance, photoinduced difluoroalkylation of anilines has been reported. acs.org This methodology could potentially be applied to this compound, where a difluoroalkyl radical, generated from a suitable precursor under photochemical conditions, could add to the aromatic ring. The reaction conditions, including the choice of photocatalyst, solvent, and light source, are critical for the success of these transformations. acs.org

| Reaction Type | Radical Precursor | Photocatalyst (Example) | General Conditions | Potential Product |

|---|---|---|---|---|

| Arylation | Arene | Ru(bpy)3Cl2 or Ir(ppy)3 | Visible light, room temperature, inert atmosphere | Functionalized biaryl derivative |

| Alkylation | Alkyl halide | Eosin Y | Visible light, base, room temperature | Alkyl-substituted aniline derivative |

The aryl radical generated from this compound is a highly reactive intermediate that can undergo a variety of subsequent reactions. These transformations are often characterized by their high efficiency and functional group tolerance.

One important application of such radical intermediates is in cyclization reactions. If the aniline nitrogen is functionalized with a tethered alkene or alkyne, the initially formed aryl radical can undergo an intramolecular addition to the unsaturated bond, leading to the formation of a new ring system. This strategy is a powerful tool for the synthesis of heterocyclic compounds.

The generated aryl radical can also be trapped by various radical acceptors in intermolecular reactions. For example, reaction with electron-deficient alkenes (Giese reaction) or addition to other aromatic systems can lead to the formation of new C-C bonds.

The specific pathway that the radical intermediate follows will depend on the reaction conditions and the other reagents present in the reaction mixture. Careful control of these factors allows for the selective synthesis of a wide range of complex molecules from the this compound precursor.

Applications in Complex Molecule Synthesis and Medicinal Chemistry Research

Building Block for Pharmaceutical Intermediates

2,4-Difluoro-6-iodoaniline serves as a crucial starting material for the synthesis of a variety of pharmaceutical intermediates, which are then elaborated into more complex drug candidates. The presence of the iodo group allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, while the fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule.

Fluorinated indole (B1671886) skeletons are prevalent in many pharmaceutically active compounds. The synthesis of these derivatives can be achieved through palladium-catalyzed reactions, where a 2-iodoaniline (B362364) derivative, such as this compound, undergoes heteroannulation with alkynes. acs.org This method provides a regioselective route to C2-borylated indoles, which can be further functionalized. acs.org The difluoro-substitution pattern of the aniline (B41778) is carried into the final indole product, imparting unique electronic properties that can be beneficial for biological activity.

A general scheme for this transformation is the palladium-catalyzed reaction of a 2-iodoaniline with a terminal alkyne, which proceeds via a Sonogashira coupling followed by an intramolecular cyclization to form the indole ring. mdpi.com The use of this compound in such a reaction would be expected to yield 5,7-difluoroindole (B1306068) derivatives.

Table 1: Palladium-Catalyzed Synthesis of Indole Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| 2-Iodoaniline Derivative | Terminal Alkyne | Palladium Catalyst | Substituted Indole |

Aromatic nitrogen heterocycles are a cornerstone of medicinal chemistry, with many approved drugs featuring these scaffolds. This compound can serve as a precursor for various heterocyclic systems, including quinazolines and benzodiazepines.

The synthesis of quinazolines often involves the reaction of a 2-aminobenzophenone (B122507) or a related derivative. organic-chemistry.org While not a direct precursor, this compound could be chemically modified, for example, through a Suzuki or Heck coupling at the iodo position to introduce a benzoyl group, thereby forming a suitable precursor for quinazoline (B50416) synthesis. Similarly, the synthesis of 1,4-benzodiazepines can start from 2-aminobenzophenones. researchgate.net

The development of pyridine (B92270) derivatives is another area where substituted anilines can be utilized. nih.govorganic-chemistry.org Although direct synthetic routes from this compound are not explicitly detailed, its structural motifs can be incorporated into pyridine-containing structures through multi-step synthetic sequences.

The unique structural features of this compound make it an attractive starting material for the development of targeted therapies, particularly in the area of kinase inhibitors. Many small molecule kinase inhibitors feature a quinazoline core, which can be synthesized from aniline derivatives. nih.gov For instance, the synthesis of 4-(halogenoanilino)-6-bromoquinazolines has been reported as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Given that this compound is a halogenated aniline, it represents a valuable building block for creating analogous structures with potential anticancer activity. researchgate.netrsc.org

Furthermore, a closely related compound, 2,4-Difluoro-3-iodoaniline, has been utilized in the preparation of purine (B94841) derivatives that act as protein kinase modulators, indicating the utility of such substituted anilines in targeting these important enzymes. chemicalbook.com The fluorine atoms in these molecules can contribute to improved pharmacokinetic properties and binding interactions with the target protein. ed.ac.uk

Table 2: Examples of Heterocyclic Scaffolds in Drug Candidates

| Heterocyclic Scaffold | Therapeutic Target | Potential Application | Starting Material Class |

|---|---|---|---|

| Quinazoline | EGFR Tyrosine Kinase | Anticancer | Halogenated Anilines |

| Purine | Protein Kinases | Anticancer, Anti-inflammatory | Substituted Anilines |

Synthesis of Agrochemicals and Specialty Chemicals

The principles that make this compound valuable in pharmaceutical synthesis also apply to the development of modern agrochemicals. The incorporation of fluorine atoms can enhance the efficacy and selectivity of herbicides and fungicides.

The development of novel crop protection agents relies on the exploration of new chemical space. The unique combination of substituents in this compound offers opportunities to create new active ingredients with potentially improved properties. The reactive iodine handle allows for the introduction of various functional groups through cross-coupling reactions, enabling the synthesis of a library of compounds for biological screening. The difluoro substitution pattern can influence the molecule's lipophilicity and metabolic stability, which are critical parameters for effective and environmentally compatible crop protection agents.

Contribution to Combinatorial Chemistry and Library Synthesis

The field of medicinal chemistry has been significantly advanced by combinatorial chemistry, a technique that enables the rapid synthesis of a large number of different but structurally related molecules, known as a compound library. nih.gov The utility of a building block in combinatorial synthesis is largely determined by its structural features, particularly the presence of multiple reactive sites that allow for the systematic introduction of diversity.

This compound is a trifunctional reagent, possessing three distinct points for chemical modification: the amine group, the iodine atom, and the fluorine atoms on the aromatic ring. This multi-functional nature makes it a potentially valuable scaffold for the generation of diverse molecular libraries. The amine group can undergo a wide range of reactions, such as acylation, alkylation, and sulfonylation. The iodine atom is particularly useful for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. The fluorine atoms, while generally less reactive, influence the molecule's electronic properties and can participate in nucleophilic aromatic substitution under certain conditions, in addition to modulating the physicochemical properties of the final compounds.

While specific, large-scale library syntheses utilizing this compound are not extensively detailed in publicly available research, the principles of combinatorial chemistry suggest its applicability. For instance, iodoanilines, in general, serve as versatile starting materials for creating libraries of compounds for screening in drug discovery. calibrechem.com The iodine atom provides a reactive handle for introducing a wide variety of substituents, allowing scientists to explore structure-activity relationships systematically.

The general strategy for employing a trifunctional building block like this compound in a combinatorial synthesis is illustrated in the hypothetical reaction scheme below. By varying the reactants (R1-X, R2, R3-Y) in a systematic manner, a large library of distinct compounds can be generated from this single starting material. This approach is central to modern drug discovery, where the goal is to synthesize and screen large numbers of compounds to identify new therapeutic leads. bohrium.com

Hypothetical Combinatorial Synthesis Scheme

This diagram illustrates a conceptual workflow for generating a chemical library from this compound. The systematic combination of different reactants at each step leads to a diverse set of final products.

Advanced Materials Science Applications

The unique electronic and structural properties of fluorinated and iodinated aromatic compounds suggest potential applications for this compound as a monomer or precursor in the synthesis of advanced materials. While specific research on this exact molecule in materials science is limited, the broader classes of aniline and haloaniline polymers provide a basis for its potential utility in areas such as conducting polymers and nanocomposites.

Conducting polymers, a class of organic materials that can conduct electricity, have been the subject of intense research due to their potential use in a variety of electronic devices, including sensors, displays, and batteries. Polyaniline is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. The properties of polyaniline can be significantly modified by introducing substituents onto the aniline monomer.

For example, research has been conducted on the in-situ chemical polymerization of aniline and iodoaniline (specifically, 2-iodoaniline) to form nanocomposites with modified montmorillonite (B579905) clay. researchgate.net The resulting polymers and nanocomposites demonstrated altered properties compared to unsubstituted polyaniline. The presence of the iodine atom in the polymer chain was confirmed by spectroscopic methods. researchgate.net This indicates that iodoanilines can be successfully polymerized and that the halogen substituent is retained in the final material, influencing its properties.

The incorporation of fluorine atoms into a polymer backbone is also a well-established strategy for modifying material properties. Fluorine's high electronegativity can alter the electronic characteristics of the polymer, potentially affecting its conductivity, stability, and intermolecular interactions. Furthermore, studies on various aniline derivatives have shown that substituents on the aromatic ring can impact the polymer's solubility, processability, and sensitivity for sensor applications. researchgate.net

Given these precedents, this compound could theoretically be used as a monomer to synthesize novel conducting polymers. The combination of both fluorine and iodine substituents would be expected to impart a unique set of properties to the resulting material. The iodine could serve as a site for post-polymerization modification, while the fluorine atoms would influence the polymer's electronic structure and stability.

Potential Properties of Polymers Derived from Halogenated Anilines

| Monomer | Potential Polymer Property Modifications | Possible Applications |

| Aniline | Baseline conductivity, good environmental stability | General-purpose conducting polymer films, anti-corrosion coatings |

| 2-Iodoaniline | Altered electronic properties, potential for post-polymerization modification | Modified conducting polymers, functionalized nanocomposites researchgate.net |

| Fluorinated Anilines | Enhanced thermal stability, modified electronic bandgap, lower surface energy | Materials for organic electronics, hydrophobic coatings, chemical sensors |

| This compound | Combination of above properties, unique electronic structure, site for cross-linking or grafting | Advanced functional polymers for sensors, organic electronics, specialized coatings |

This table provides a comparative summary of how different aniline-based monomers could influence polymer properties, highlighting the potential of this compound as a building block for advanced materials.

Spectroscopic and Structural Characterization in Research Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure, connectivity, and environment of atoms. For 2,4-Difluoro-6-iodoaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic region of the ¹H NMR spectrum is expected to show signals for the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents: the electron-donating amino (-NH₂) group and the electron-withdrawing fluorine and iodine atoms. Furthermore, the broad signal of the amino protons would also be observable. Spin-spin coupling between the aromatic protons and adjacent fluorine atoms would result in complex splitting patterns, providing crucial information about their relative positions.

Interactive Data Table: Expected ¹H NMR Data (Note: The following table is a representation of expected data as specific experimental values could not be retrieved.)

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| H-3/H-5 | 6.5 - 7.5 | ddd (doublet of doublet of doublets) | JH-H, JH-F |

| H-3/H-5 | 6.5 - 7.5 | ddd (doublet of doublet of doublets) | JH-H, JH-F |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments within a molecule. The ¹³C NMR spectrum of this compound would display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbons bonded to the highly electronegative fluorine atoms (C-2, C-4) would appear at lower field, while the carbon attached to the iodine atom (C-6) and the amino group (C-1) would also have characteristic shifts. Importantly, the signals for the fluorine-bearing carbons would exhibit large one-bond carbon-fluorine coupling constants (¹JC-F), and smaller multi-bond couplings (ⁿJC-F) would be observed for other carbons, aiding in the definitive assignment of each resonance.

Interactive Data Table: Expected ¹³C NMR Data (Note: The following table is a representation of expected data as specific experimental values could not be retrieved.)

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (Hz) |

|---|---|---|---|

| C-1 | 140 - 150 | d (doublet) | JC-F |

| C-2 | 150 - 160 | d (doublet) | ¹JC-F |

| C-3 | 110 - 120 | d (doublet) | JC-F |

| C-4 | 155 - 165 | d (doublet) | ¹JC-F |

| C-5 | 100 - 110 | d (doublet) | JC-F |

Fluorine-19 (¹⁹F) NMR for Fluorinated Compounds

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing this compound. This technique is highly sensitive and provides distinct signals for each unique fluorine environment. The spectrum would show two separate signals, one for the fluorine at the C-2 position and one for the fluorine at the C-4 position. The chemical shifts of these signals are highly sensitive to their electronic environment. Furthermore, coupling between the two fluorine atoms (JF-F) and coupling to nearby protons (JH-F) would provide valuable structural information, confirming the substitution pattern on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., ROESY)

Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), are used to determine spatial proximities between atoms within a molecule. For this compound, a ROESY experiment could reveal through-space correlations between the protons of the amino group and the proton at the C-5 position, as well as between the aromatic protons and their neighboring fluorine atoms. This information helps to confirm the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and providing clues to its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. For this compound (C₆H₄F₂IN), HRMS would be used to confirm its elemental composition. The experimentally measured exact mass would be compared to the theoretically calculated mass, providing unambiguous confirmation of the molecular formula. The presence of iodine, which has a characteristic isotopic signature, would further aid in the identification. The fragmentation pattern observed in the mass spectrum would show the loss of specific fragments, such as iodine or fluorine atoms, which would be consistent with the proposed structure.

Interactive Data Table: Expected HRMS Data (Note: The following table is a representation of expected data as specific experimental values could not be retrieved.)

| Ion | Calculated m/z | Observed m/z |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, aromatic amines like this compound can exhibit poor chromatographic behavior due to the polarity of the amino group, which can lead to peak tailing and interaction with the stationary phase. jfda-online.com To overcome these issues and enhance analytical performance, chemical derivatization is often employed prior to GC-MS analysis. jfda-online.comnih.gov

Derivatization modifies the analyte to create a new compound with properties more suitable for GC analysis. The primary goals of derivatizing this compound would be to:

Increase Volatility: By replacing the active hydrogens on the amino group with less polar moieties, the compound's boiling point is lowered, making it more amenable to vaporization in the GC inlet. semanticscholar.org

Improve Thermal Stability: Derivatives can be more stable at the high temperatures used in GC.

Enhance Detection: Introducing specific groups, particularly those containing halogens, can significantly improve the sensitivity of detectors like the electron capture detector (ECD) or enhance fragmentation patterns in mass spectrometry, especially under negative chemical ionization (NCI) conditions. semanticscholar.org

Common derivatization strategies applicable to the amino group of this compound include acylation and silylation. jfda-online.com For instance, acylation with reagents like pentafluorobenzoyl chloride would introduce a highly electronegative group, making the derivative exceptionally sensitive for detection. mdpi.com The resulting derivative can then be separated from other components in a mixture by the gas chromatograph and subsequently identified and quantified by the mass spectrometer. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the structure of the derivatized analyte. epa.gov

Table 1: Common Derivatization Approaches for Aniline (B41778) Analysis by GC-MS

| Derivatization Method | Typical Reagent | Purpose |

|---|---|---|

| Acylation | Pentafluorobenzoyl chloride (PFBCl) | Increases volatility and significantly enhances ECD and NCI-MS detectability. jfda-online.comsemanticscholar.org |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogens with non-polar trimethylsilyl (B98337) (TMS) groups to increase volatility and thermal stability. semanticscholar.orgmdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. By analyzing the position, intensity, and shape of these bands, the key structural features of the molecule can be confirmed.

The primary functional groups in this compound are the amino (-NH₂) group, the aromatic ring, the carbon-fluorine (C-F) bonds, and the carbon-iodine (C-I) bond. The N-H stretching vibrations of the primary amine are typically observed as two distinct bands in the 3500-3300 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring produce characteristic peaks in the 1600-1450 cm⁻¹ range. The strong electronegativity of fluorine results in intense C-F stretching bands, typically found in the 1300-1100 cm⁻¹ region. The C-I bond, being much weaker, absorbs at lower frequencies, usually below 600 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3500 - 3300 |

| N-H Bending (Scissoring) | 1650 - 1580 | |

| C-N Stretching | 1350 - 1250 | |

| Aromatic Ring | C-H Stretching | 3100 - 3000 |

| C=C Ring Stretching | 1600 - 1450 | |

| C-H Out-of-Plane Bending | 900 - 675 | |

| Halogens | C-F Stretching | 1300 - 1100 |

X-ray Crystallography for Solid-State Structure Determination

In the crystal structures of similar haloanilines, such as 2-chloro-4-iodoaniline (B137281) and 2-iodoaniline (B362364), intermolecular interactions play a crucial role in stabilizing the crystal structure. researchgate.netnih.goved.ac.uk It is expected that the crystal structure of this compound would be similarly influenced by a combination of hydrogen bonds and halogen bonds.

Hydrogen Bonding: The amino (-NH₂) group can act as a hydrogen bond donor, forming N-H···N or N-H···F interactions with neighboring molecules. researchgate.neted.ac.uk These interactions often lead to the formation of chains or more complex networks within the crystal.

Halogen Bonding: The iodine atom, with its electropositive region (σ-hole), can participate in halogen bonding (I···N or I···F) with electronegative atoms on adjacent molecules. ed.ac.uk Interactions between iodine atoms (I···I contacts) are also commonly observed in the crystal packing of iodo-substituted aromatic compounds. researchgate.neted.ac.uk

The interplay of these non-covalent interactions dictates the final solid-state architecture of the compound. The molecular geometry of the aniline core is expected to be largely planar, although the nitrogen atom of the amino group may show slight pyramidalization, a feature observed in the crystal structures of other anilines. nih.goved.ac.uk

Table 3: Hypothetical Crystallographic Data for this compound (based on analogous structures)

| Parameter | Expected Value |

|---|---|

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | P2₁/c or Pbca |

| Key Intermolecular Interactions | N-H···N Hydrogen Bonds, I···I Halogen Bonds |

| N···N distance | ~3.2 - 3.4 Å |

| I···I distance | ~3.8 - 4.0 Å |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical behavior of 2,4-Difluoro-6-iodoaniline. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For aromatic amines, DFT calculations, often employing basis sets like 6-311++G(d,p), can determine various reactivity descriptors. researchgate.net While specific DFT studies on this compound are not extensively documented in the provided literature, the principles can be applied. DFT calculations would focus on optimizing the molecular geometry to find the most stable conformation and then computing key electronic parameters.

These parameters help in understanding the molecule's stability and reactivity. For instance, a related study on 2,4-difluoroaniline (B146603) calculated the chemical hardness to be 2.6093 and the electrophilicity index to be 2.3371 using the B3LYP method, indicating high stability. researchgate.net Similar calculations for this compound would be invaluable.

Table 1: Conceptual DFT-Calculated Electronic Properties of this compound

| Property | Description | Potential Significance for this compound |

| Total Energy | The total energy of the molecule in its ground state. | Indicates the thermodynamic stability of the molecule. |

| Ionization Potential | The energy required to remove an electron from the molecule. | Relates to the molecule's ability to act as an electron donor. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Relates to the molecule's ability to act as an electron acceptor. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | A higher value suggests greater stability. |

| Electronegativity (χ) | The power of an atom or group of atoms to attract electrons towards itself. | Influences bond polarities and reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons from the environment. | Indicates the propensity of the molecule to act as an electrophile. |

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | Influences intermolecular interactions and solubility. |

This table is illustrative of the types of properties that can be calculated using DFT and is based on general principles of computational chemistry.

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. chemrxiv.org

For a related compound, 2,4-difluoroaniline, the HOMO-LUMO energy gap was calculated to be 5.2186 eV, suggesting that a significant amount of energy is required to excite an electron, which points to the molecule's stability. researchgate.net A similar analysis for this compound would reveal how the presence of the iodine atom, in addition to the fluorine atoms, influences the electronic properties and charge transfer within the molecule. The distribution of HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. While specific computational studies on the reaction mechanisms of this compound were not found in the provided search results, the general approach can be described. For instance, a proposed radical chain mechanism for the difluoroalkylation of anilines involves the formation of a molecular aggregate that undergoes a single electron transfer upon photoirradiation. acs.org

Computational modeling could be employed to:

Calculate the energies of reactants, transition states, and products.

Determine the activation energies for different possible reaction pathways.

Visualize the transition state structures.

Provide insights into the role of catalysts or solvents in the reaction.

By modeling the proposed steps of a reaction, such as the formation of radical species and their subsequent reactions, researchers can validate or propose alternative mechanisms.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT and other ab initio methods are commonly used to calculate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

For example, in the study of 2,4-difluoroaniline, Fourier transform infrared (FTIR) and Fourier transform Raman (FT-Raman) spectral measurements were performed, and the vibrational wave numbers were calculated using the DFT (B3LYP) method with the 6-311++G(d,p) basis set. researchgate.net Such a computational approach for this compound would involve:

Optimizing the molecular geometry.

Calculating the harmonic vibrational frequencies at the optimized geometry.

Scaling the calculated frequencies to correct for anharmonicity and other systematic errors.

The predicted spectra can then be compared with experimental spectra to aid in the assignment of vibrational modes.

Molecular Dynamics Simulations (If applicable to derivatives/interactions)

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules and their interactions with other molecules or their environment over time. While no MD simulations specifically for this compound were found, this technique is highly applicable to its potential derivatives, especially in the context of materials science or medicinal chemistry. nih.govnih.gov

For instance, if a derivative of this compound were designed as a potential drug candidate, MD simulations could be used to:

Study its binding mode and stability within the active site of a target protein. nih.govnih.gov

Analyze the conformational changes of the molecule and the protein upon binding.

Calculate the binding free energy to predict the affinity of the derivative for the target.

MD simulations provide a dynamic picture of molecular interactions that is not available from static quantum chemical calculations.

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The future synthesis of 2,4-Difluoro-6-iodoaniline and its derivatives is increasingly being guided by the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer reagents and solvents. Traditional iodination methods often involve stoichiometric reagents and harsh conditions, leading to significant waste.

Future research is focused on several key areas to improve sustainability:

Safer Iodinating Agents: A significant trend is the move away from elemental iodine (I₂) and other hazardous reagents toward safer, more manageable alternatives. Research into reagents like N-Iodo-4-N,N-Dimethylaminopyridinium Iodide, which can be used for regioselective iodination of anilines in water, represents a promising green alternative. The use of hypervalent iodine reagents is also being explored due to their strong oxidative properties combined with being non-toxic and easy to handle.

Aqueous and Benign Solvents: Replacing volatile organic solvents with water is a primary goal of green chemistry. Developing iodination protocols that proceed efficiently in aqueous media, such as using potassium iodide with an oxidant like Oxone® in refluxing water, significantly reduces the environmental impact.

Improved Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. Future synthetic routes will focus on addition reactions and catalytic processes that minimize the formation of byproducts. For instance, oxidative halogenation processes using hydrogen peroxide as the oxidant are attractive because the only byproduct is water.

Catalytic Systems: The use of catalysts, rather than stoichiometric amounts of reagents, is a cornerstone of green chemistry. Research into catalytic systems for iodination, potentially using transition metals or organocatalysts, could dramatically reduce waste and improve the efficiency of synthesizing this compound.

Exploration of Enantioselective Transformations

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. While this compound itself is achiral, it is a valuable precursor for creating complex, chiral molecules. Future research will increasingly focus on using this building block in enantioselective reactions.

Key emerging trends include:

Development of Chiral Ligands: The aniline (B41778) moiety of the compound can be used as a handle to synthesize novel chiral ligands for transition metal catalysis. By reacting the amino group with chiral auxiliaries, new ligands can be created. These ligands could then be used in a variety of asymmetric reactions, such as hydrogenations, cross-couplings, and allylic substitutions.

Asymmetric Catalysis on Derivatives: Derivatives of this compound, created through reactions at the iodo-position, can serve as substrates in asymmetric transformations. For example, iodoarene-catalyzed methods are being developed for enantioselective fluorolactonization reactions. This highlights the potential for developing catalytic systems that can act on the unique electronic environment of substrates derived from this compound to create fluorine-bearing stereogenic centers.

Organocatalysis: Asymmetric organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing field. Derivatives of this compound could be designed to act as organocatalysts or be ideal substrates for transformations catalyzed by molecules like proline and its derivatives, which are known to facilitate asymmetric aldol (B89426) and Mannich reactions.

Integration with Flow Chemistry and Automation

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages in terms of safety, scalability, and process control. This technology is particularly well-suited for the synthesis of fluorinated compounds and for managing potentially hazardous reactions.

The integration of flow chemistry and automation is a major trend for the future synthesis of this compound and its derivatives for several reasons:

Enhanced Safety: Many chemical reactions, including halogenations and reactions involving diazonium intermediates, can be hazardous on a large scale in batch processes. Flow reactors handle only small volumes of material at any given moment, significantly reducing the risks associated with exothermic events or the handling of unstable intermediates.

Precise Process Control: Flow systems allow for superior control over reaction parameters such as temperature, pressure, and mixing. This leads to higher reproducibility, improved yields, and better selectivity, which is crucial when dealing with highly functionalized molecules like this compound.

Rapid Optimization and Scalability: Automated flow systems enable high-throughput screening of reaction conditions, dramatically accelerating the optimization process. Once optimized, scaling up production is often as simple as running the system for a longer period, bypassing the complex challenges of scaling up batch reactions. The automated flow synthesis of various fluorine-containing organic compounds is an active area of research.

Design of Novel Catalytic Systems for Challenging Transformations

The iodine atom on the this compound ring is a key functional handle for building molecular complexity, primarily through cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Future research will focus on developing new catalytic systems to overcome existing limitations and enable more challenging transformations.

Emerging areas of catalyst design include: